2-Vinylpyridin

Übersicht

Beschreibung

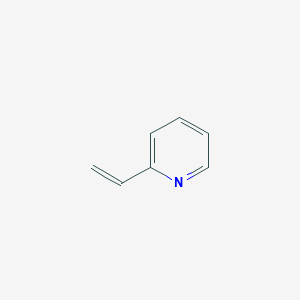

2-Vinylpyridine (2VP) is a vinyl derivative of pyridine, which is a heteroaromatic compound. It is used as a monomer for the synthesis of various polymers with applications in materials science and organic chemistry. The interest in 2VP stems from its ability to form polymers with a range of physical and chemical properties, which can be tailored by the conditions of polymerization and the choice of catalysts.

Synthesis Analysis

The synthesis of poly(2-vinylpyridine) (P2VP) and its copolymers can be achieved through different polymerization techniques. Controlled anionic polymerization is used to create well-defined diblock copolymers of isoprene and 2VP, as demonstrated in a study where sec-BuLi was used as an initiator in the presence of lithium chloride at low temperatures . Another approach involves group transfer polymerization using yttrium complexes, which results in highly isotactic P2VP with narrow molecular weight distributions . Additionally, end-functionalized polymerization of 2VP has been achieved through C-H bond activation of N-heteroaromatics and internal alkynes by yttrium ene-diamido complexes .

Molecular Structure Analysis

The molecular structure of P2VP can be manipulated to achieve different configurations. For instance, cyclic P2VP has been synthesized and confirmed by pyrolysis-gas chromatography/mass spectrometry . The isotacticity of P2VP is influenced by the catalysts used during polymerization, with yttrium bis(phenolate) ether catalysts leading to highly isotactic and high-molecular-weight P2VP . The molecular ordering of P2VP can also be induced by reacting atactic P2VP with dibromobutane, resulting in a syndiotactic configuration .

Chemical Reactions Analysis

2VP undergoes various chemical reactions, including the Heck reaction, where it reacts with phenylmercuric chloride in the presence of lithium chloropalladite to form di-μ-chloro-bis[2-phenyl-2-(α-pyridyl)ethyl]dipalladium (II) . The polymerization of 2VP can be initiated by organomagnesium compounds, leading to living polymers with high isotacticity . Additionally, 2VP can be polymerized using TEMPO-mediated free radical polymerization to produce polymers with narrow polydispersity10.

Physical and Chemical Properties Analysis

The physical and chemical properties of P2VP and its copolymers are determined by their molecular structure and synthesis method. The diblock copolymers of isoprene and 2VP exhibit narrow molecular weight distributions and agree with calculated molecular weights . Highly isotactic P2VP synthesized by group transfer polymerization shows high thermal stability and is characterized by DSC, TGA, GPC, and 13C NMR . The molecular level ordering induced in P2VP chains can potentially be used to produce functional molecular devices . Furthermore, the solid catalyst derived from poly(4-vinylpyridine) has been shown to effectively catalyze cyclocondensation reactions under ultrasonic irradiation .

Wissenschaftliche Forschungsanwendungen

Bereichsselektive Abscheidetechniken

2-Vinylpyridin wird als Monomer bei der Herstellung von P2VP-Oligomeren verwendet, um deren Eigenschaften und Verhalten auf verschiedenen Oberflächen zu untersuchen. Diese Anwendung ist besonders wichtig im Bereich der Nanotechnologie und Materialwissenschaften, wo eine präzise Kontrolle über die Abscheidung von Materialien für die Entwicklung von Nanobauelementen entscheidend ist .

pH-empfindliche Dünnfilmmembranen

Forscher haben pH-empfindliche Dünnfilmmembranen unter Verwendung von this compound synthetisiert. Diese Membranen haben aufgrund ihrer Fähigkeit, auf Änderungen des pH-Werts zu reagieren, potenzielle Anwendungen in der Trennung, Filtration und Katalyse .

Energiespeicherung und -umwandlung

this compound wurde in Farbstoffsolarzellen (DSSCs) und Lithium-Ionen-Zellen eingesetzt und trägt zu Fortschritten in den Bereichen erneuerbarer Energietechnologien und Energiespeicherlösungen bei .

Organische Synthese

Die Verbindung wurde in der organischen Synthese eingesetzt, z. B. bei der Vinylierung von Silacyclobutanen mit Ni-Katalyse, die zu geometrisch reinen (E)-Silylolefinen führt. Diese Anwendung ist bei der Synthese komplexer organischer Moleküle von Bedeutung .

Materialwissenschaftliche Anwendungen

Poly(this compound)e (P2VPs) sind wichtige Polymere mit vielfältigen Anwendungen in der Materialwissenschaft. Sie zeigen einzigartige polare Wechselwirkungen mit den meisten stationären Phasen und sind daher wertvoll für die Flüssigkeitschromatographie .

Umweltbehebung

Verbundwerkstoff-Filme aus Pyridin-basiertem Polymer und Metalloxiden (ZnO und TiO2) wurden erfolgreich durch Spin-Coating-Verfahren für die Umweltbehebung hergestellt. Diese Filme können zur Entfernung von Schadstoffen aus der Umwelt eingesetzt werden .

Polymerscience

Studien zu Poly-2-vinylpyridin haben Einblicke in seine Löslichkeit in verschiedenen Lösungsmitteln geliefert, was für seine Anwendung in der Polymerscience entscheidend ist. Das Verständnis der Löslichkeitsparameter hilft bei der Konstruktion von Polymeren mit gewünschten Eigenschaften für bestimmte Anwendungen .

Wirkmechanismus

Target of Action

2-Vinylpyridine is an organic compound that primarily targets the polymerization process . It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .

Mode of Action

The compound interacts with its targets through a process known as polymerization. The polymerization mechanism of 2-vinylpyridine is catalyzed by cationic yttrium complexes with diverse ancillary ligands . This process involves the formation of long-chain molecules through the combination of many smaller units, called monomers .

Biochemical Pathways

The primary biochemical pathway affected by 2-vinylpyridine is the polymerization pathway. The compound’s interaction with this pathway results in the production of polymers, which are large molecules composed of repeated subunits . These polymers can have various properties and uses, depending on the nature of the monomers and the conditions of polymerization .

Pharmacokinetics

It is known that the compound is sensitive to polymerization and may be stabilized with a polymerization inhibitor such as tert-butylcatechol .

Result of Action

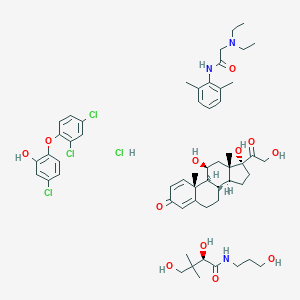

The primary result of 2-vinylpyridine’s action is the formation of polymers. These polymers can be used in various industries, including the chemical, pharmaceutical, dye, and photo industries . For example, 2-vinylpyridine is used in the production of Axitinib, a pharmaceutical .

Action Environment

The action of 2-vinylpyridine is influenced by various environmental factors. For instance, the compound’s tendency to polymerize means that it must be stored under specific conditions to prevent premature polymerization . Additionally, the efficiency and selectivity of the polymerization process can be influenced by the presence of certain catalysts .

Safety and Hazards

2-Vinylpyridine is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Recent research has focused on the use of 2-vinylpyridine in the development of new materials. For example, a novel type of polyacid corrosion inhibitor (PCI) was synthesized from the residue of 2-vinylpyridine, which could reduce the cost of hazardous waste disposal in production enterprises, and solve the environmental pollution caused by residue . Another study reported the first 3D structural analysis of a 200-nm-thick film composed of unstained double-gyroid block copolymers-polystyrene-b-poly(2-vinylpyridine) (PS-P2VP) at a resolution of 8.6 nm .

Eigenschaften

IUPAC Name |

2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIGUEBEKRSTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N, Array | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-16-4, 25014-15-7 | |

| Record name | Pyridine, 2-ethenyl-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026667 | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinylpyridines, stabilized is a colorless to light yellow liquid that consists of a mixture of isomers. Insoluble in water and less dense than water. Floats on water. Contact irritates skin, eyes, and mucous membranes. Toxic by ingestion., Liquid, Colorless liquid with an unpleasant odor; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

159.5 °C, 159-160 °C | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

The Guide in the 42 °C, 42 °C | |

| Record name | 2-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in alcohol, ether, acetone, Soluble in oxygenated and chlorinated solvents, In water, 2.75X10+4 mg/l @ 20 °C, Solubility in water: moderate | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9985 @ 20 °C/0 °C, Relative density (water = 1): 1.00 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 MM HG @ 44.5 °C, Vapor pressure, kPa at 44.5 °C: 1.33 | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS RN |

1337-81-1, 100-69-6, 25014-15-7, 27476-03-5 | |

| Record name | VINYLPYRIDINES, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12987 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001337811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025014157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethenyl-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2-vinylpyridine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT4UV4NNKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-VINYLPYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1232 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

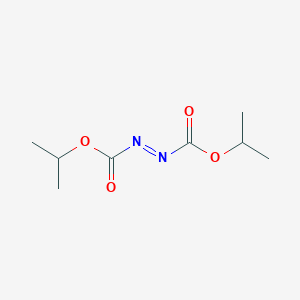

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Vinylpyridine?

A1: 2-Vinylpyridine has the molecular formula C7H7N and a molecular weight of 105.14 g/mol.

Q2: What are some key spectroscopic features of 2-Vinylpyridine?

A2: Fourier transform infrared spectroscopy (FTIR) analysis of plasma-polymerized 2-vinylpyridine thin films confirms the presence of pyridine bonds. [] The aromatic ring structure is also identifiable through core-level spectra obtained via hard X-ray photoelectron spectroscopy. []

Q3: What is the significance of 2-Vinylpyridine in material science?

A3: 2-Vinylpyridine serves as a crucial monomer in the synthesis of various polymers, notably poly(2-vinylpyridine) (P2VP). P2VP exhibits interesting properties such as electron donating capability [], pH responsiveness [], and the ability to form complexes with other polymers. [, , ]

Q4: How does the interaction of 2-Vinylpyridine with silica impact material properties?

A4: Studies utilizing styrene-2-vinylpyridine copolymers reveal that the incorporation of 2-vinylpyridine units significantly enhances the adsorption of the copolymer onto silica surfaces. [] This adsorption leads to steric stabilization of silica dispersions, with the effectiveness increasing proportionally with the 2-vinylpyridine content. [] Further research indicates that silica nanoparticles can be readily exchanged between sterically stabilized latexes and "core-shell" polymer-silica nanocomposites, particularly those synthesized via heteroflocculation. [] This exchange can be influenced by factors such as pH, highlighting the importance of electrostatic interactions. []

Q5: How is 2-Vinylpyridine used in the fabrication of nanomaterials?

A5: 2-Vinylpyridine plays a crucial role in synthesizing poly(2-vinylpyridine)-silica colloidal nanocomposite particles. This efficient emulsion polymerization method utilizes a commercially available silica sol as a stabilizing agent. [] The choice of initiator significantly impacts the synthesis process, with cationic azo initiators demonstrating higher silica aggregation efficiencies compared to anionic persulfate initiators. [] This method allows for the incorporation of comonomers like styrene and methacrylic acid, paving the way for a diverse range of copolymer-silica nanocomposites. []

Q6: What unique properties do gold nanoparticles acquire when coated with 2-Vinylpyridine-containing polymers?

A6: Gold nanoparticles coated with mixed ligands of low molecular weight thiol end-functional polystyrene and poly(2-vinylpyridine) homopolymers exhibit selective adsorption to and localization at specific block copolymer interfaces. [] The precise location within the block copolymer can be fine-tuned by adjusting the surface composition of polystyrene and poly(2-vinylpyridine) on the gold nanoparticle. [] This tunability makes these nanoparticles highly desirable for various applications, including directed self-assembly for nanolithography. [, ]

Q7: How does the polymerization of 2-Vinylpyridine proceed in the presence of tris(π-allyl)chromium?

A7: Tris(π-allyl)chromium initiates the polymerization of 2-vinylpyridine through a mechanism involving chromium-carbon and chromium-nitrogen active bonds. [] The relative contributions of these bonds are influenced by factors such as the monomer-to-initiator ratio and the synthesis temperature. [] Mass spectrometric thermal analysis of the resulting poly(2-vinylpyridine) and oligo(2-vinylpyridine) provides valuable insights into the polymerization mechanism. []

Q8: What role does poly(2-vinylpyridine) play in the polymerization of phenylalanine N-carboxyanhydride?

A8: Poly(2-vinylpyridine) acts as an effective initiator for the polymerization of ring-substituted phenylalanine N-carboxyanhydrides. [] The polymerization rate is influenced by the solvent and the ring substituents on the N-carboxyanhydride. [] In solvents like methyl benzoate and acetophenone, the electron-donating poly(2-vinylpyridine) interacts with electron-accepting N-carboxyanhydrides through hydrogen bonding and charge-transfer interactions, resulting in accelerated polymerization. []

Q9: How do Lewis bases affect the stereochemistry of 2-Vinylpyridine polymerization?

A9: Lewis bases play a crucial role in controlling the stereochemistry of 2-vinylpyridine polymerization. Studies using lutetium-based catalysts demonstrate that the isoselectivity of the polymerization can be finely tuned by adjusting the type and amount of Lewis base added. [] For instance, the presence of tetrahydrofuran (THF) favors the formation of isotactic poly(2-vinylpyridine), while its absence shifts the selectivity towards syndiotactic poly(2-vinylpyridine). [, ]

Q10: What are the implications of controlling the stereochemistry of poly(2-vinylpyridine)?

A10: Controlling the stereochemistry of poly(2-vinylpyridine) yields polymers with distinct properties. For example, while atactic poly(2-vinylpyridine) is amorphous, isotactic poly(2-vinylpyridine) exhibits crystallinity. [, ] The ability to switch between isotactic and syndiotactic configurations allows for the synthesis of isotactic–atactic stereomultiblock poly(2-vinylpyridine)s, expanding the potential applications of this polymer. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)

![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)